molecular formula C20H34O5 B1670695 地诺前列醇 CAS No. 551-11-1

地诺前列醇

货号: B1670695
CAS 编号: 551-11-1
分子量: 354.5 g/mol
InChI 键: PXGPLTODNUVGFL-YNNPMVKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

地诺前列醇通过与靶细胞表面的前列腺素受体结合发挥作用。这种结合激活了细胞内信号通路,从而导致各种生理反应。 在地诺前列醇会通过增加细胞内钙离子水平来刺激子宫肌层收缩 . 它还可以通过重塑细胞外基质和增加水分含量来促进宫颈成熟 .

科学研究应用

地诺前列醇有许多科学研究应用,包括:

生化分析

Biochemical Properties

Dinoprost is a prostaglandin that plays a crucial role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules. For instance, Dinoprost stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .

Cellular Effects

Dinoprost has significant effects on various types of cells and cellular processes . It influences cell function by inducing softening of the cervix and causing uterine contraction . It also stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .

Molecular Mechanism

The molecular mechanism of Dinoprost involves its interaction with the prostaglandin receptors . Dinoprost stimulates myometrial contractions in the gravid uterus that are similar to the contractions that occur in the term uterus during labor . These contractions are usually sufficient to cause abortion .

Temporal Effects in Laboratory Settings

The effects of Dinoprost change over time in laboratory settings . Approximately 10% of Dinoprost recipients had transient diastolic blood pressure decreases of > 20 mmHg . These changes were transient in all cases observed and were not detrimental to the animal .

Dosage Effects in Animal Models

The effects of Dinoprost vary with different dosages in animal models . In repeat dose studies in rats, doses of 3.2 mg/kg/day by the intravenous route for 28 days produced no evidence of toxicity . The first signs of intolerance in a 6-day study were observed at 32 mg/kg, which included diarrhea and depression .

Metabolic Pathways

Dinoprost is involved in several metabolic pathways . It is enzymatically dehydrogenated primarily in the maternal lungs and also in the liver .

Transport and Distribution

It is known that Dinoprost stimulates myometrial contractions via its interaction with the prostaglandin receptors .

Subcellular Localization

It is known that Dinoprost stimulates myometrial contractions via its interaction with the prostaglandin receptors .

准备方法

合成路线和反应条件

地诺前列醇可以从花生四烯酸(一种多不饱和脂肪酸)合成。合成包括几个步骤,包括通过环化和氧化反应形成前列腺素中间体。关键步骤包括:

    环化: 花生四烯酸发生环化形成前列腺素中间体。

    氧化: 然后将中间体氧化形成地诺前列醇。

工业生产方法

地诺前列醇的工业生产涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常涉及色谱等先进技术进行纯化。

化学反应分析

反应类型

地诺前列醇会发生各种化学反应,包括:

    氧化: 地诺前列醇可以氧化形成不同的前列腺素衍生物。

    还原: 还原反应可以改变地诺前列醇中的官能团,导致不同的类似物。

    取代: 取代反应可以将新的官能团引入地诺前列醇分子中。

常用试剂和条件

    氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

    取代试剂: 各种卤化剂和亲核试剂用于取代反应。

主要产物

这些反应形成的主要产物包括具有不同生物活性的不同前列腺素类似物。这些类似物通常因其潜在的治疗应用而被研究。

属性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-YNNPMVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Record name dinoprost
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dinoprost
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022946
Record name Dinoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

...THERE IS NO SINGLE PROSTAGLANDIN RECEPTOR. ... IT IS POSSIBLE TO DEMONSTRATE CALCIUM DEPENDENCE OF DIVERSE RESPONSES TO PROSTAGLANDINS & TO OBSERVE ALTERED CALCIUM FLUXES. ...PROSTAGLANDINS MAY EITHER STIMULATE OR INHIBIT ACCUM OF CYCLIC AMP. /PROSTAGLANDINS/, RESPONSES TO PROSTAGLANDIN F2ALPHA SHOW SPECIES VARIATION, BUT VASODILATATION HAS BEEN OBSERVED FOLLOWING INJECTION INTO HUMAN BRACHIAL ARTERY OF PGF2ALPHA... SUPERFICIAL VEINS OF HAND ARE CONTRACTED BY PFG2ALPHA..., PROMPT SUBSIDENCE OF PROGESTERONE OUTPUT & REGRESSION OF CORPUS LUTEUM FOLLOWS PARENTERAL INJECTION OF PROSTAGLANDIN F2ALPHA... THIS EFFECT INTERRUPTS EARLY PREGNANCY, WHICH IS DEPENDENT ON LUTEAL RATHER THAN PLACENTAL PROGESTERONE., OXYTOCIN & PROSTAGLANDINS AFFECT UTERINE SMOOTH MUSCLES BY DIFFERENT MECHANISMS, & THEIR EFFECTS ARE ADDITIVE. POSSIBLE ADVANTAGES OF THEIR COMBINED USE ARE BEING EXPLORED. /PROSTAGLANDINS/
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NATURAL FORM, CRYSTALS

CAS No.

551-11-1, 23518-25-4
Record name Prostaglandin F2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23518-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Prostaglandin F2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dinoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25-35 °C
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinoprost
Reactant of Route 2
Dinoprost
Reactant of Route 3
Dinoprost
Reactant of Route 4
Dinoprost
Reactant of Route 5
Dinoprost
Reactant of Route 6
Dinoprost
Customer
Q & A

Q1: What is the primary target of dinoprost, and how does it exert its effects?

A1: Dinoprost primarily targets the prostaglandin F2α receptor (FP receptor) [, , ]. Upon binding to the FP receptor, dinoprost initiates a cascade of intracellular signaling events, including the release of arachidonic acid and the activation of protein kinase C []. These downstream effects ultimately lead to luteolysis, the regression of the corpus luteum, a crucial event in the estrous cycle [, , , ].

Q2: How does the direct injection of dinoprost into the corpus luteum compare to intramuscular administration in terms of its effects on luteal function?

A2: Research suggests that direct injection of dinoprost into the corpus luteum can induce luteolysis at lower doses than those required for intramuscular administration []. This method also leads to a more rapid decline in progesterone levels and increased blood flow to the corpus luteum [].

Q3: How does dinoprost impact steroidogenesis within the corpus luteum?

A3: Dinoprost, at a dosage of 2.5mg injected directly into the corpus luteum, effectively initiates the luteolytic cascade. This is evidenced by a decrease in the mRNA levels of steroidogenic acute regulatory protein (STAR), a key protein involved in steroidogenesis, alongside an increase in the mRNA levels of receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), indicators of necroptosis [].

Q4: What is the molecular formula and weight of dinoprost?

A4: Dinoprost has a molecular formula of C20H32O5 and a molecular weight of 352.47 g/mol [].

Q5: Is there any spectroscopic data available for dinoprost?

A5: While the provided research does not delve into detailed spectroscopic data, dinoprost, like other prostaglandins, can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Q6: What are the primary applications of dinoprost in veterinary medicine?

A6: Dinoprost is widely used for estrus synchronization, induction of abortion, and treatment of reproductive disorders in various species, including cows, sows, ewes, and mares [, , , , , , , ].

Q7: How effective is dinoprost in inducing abortion in swine?

A7: Studies indicate that the efficacy of dinoprost in inducing abortion in swine varies depending on the dosage and treatment regimen []. While a single dose of 20mg dinoprost tromethamine resulted in a 36.4% abortion rate, a two-dose regimen (10mg followed by another 10mg after 12 hours) achieved a 100% abortion rate [].

Q8: What factors can affect the efficacy of dinoprost in inducing luteolysis?

A8: Research highlights that the stage of the estrous cycle significantly impacts dinoprost's efficacy [, ]. For instance, corpora lutea in pigs were found to be refractory to both dinoprost and cloprostenol sodium at day 7 of the estrous cycle []. Additionally, higher progesterone levels at the time of dinoprost administration are associated with a greater likelihood of complete luteolysis [].

Q9: Is there evidence to suggest dinoprost can be used to treat conditions beyond reproductive issues in animals?

A9: While primarily known for its reproductive applications, research suggests potential for dinoprost in other areas. One study found that dinoprost, when administered before reperfusion in a rat model of ovarian ischemia-reperfusion injury, displayed protective effects. It achieved this by reducing cyclooxygenase-2 (COX-2) expression and decreasing hemorrhage in ovarian tissue, suggesting potential therapeutic applications in mitigating such injuries [].

Q10: How is dinoprost metabolized in the body?

A10: Dinoprost is rapidly metabolized, primarily in the lungs, to form its primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM) [, ].

Q11: Does the route of administration (intramuscular vs. intravulvosubmucous) affect the absorption and distribution of dinoprost?

A11: Contrary to the hypothesis that intravulvosubmucous (IVSM) administration might allow dinoprost to bypass the lungs, studies found no significant difference in serum concentrations of dinoprost or PGFM following IVSM and intramuscular (IM) injections []. This suggests that dinoprost, regardless of the administration route, reaches the systemic circulation before reaching the ovaries [].

Q12: What are the potential adverse effects associated with dinoprost administration?

A13: Dinoprost administration can lead to various side effects, including increased sweating, diarrhea, colic, and transient increases in heart and respiratory rates in some animals []. Intramuscular injections can also cause localized tissue damage, potentially impacting meat quality in cattle [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。